molecular formula C10H12O5S B6593687 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate CAS No. 7031-65-4

2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate

Cat. No.: B6593687
CAS No.: 7031-65-4
M. Wt: 244.27 g/mol
InChI Key: DKZOUTWWMFKQGK-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate is a methanesulfonate ester derivative of the 2,3-dihydro-1,4-benzodioxin scaffold. This compound features a benzodioxin core—a bicyclic structure with two oxygen atoms in a 1,4-dioxane ring fused to a benzene ring—and a methanesulfonate group attached to the methylene position. The benzodioxin scaffold is notable for its versatility in medicinal chemistry, contributing to diverse pharmacological activities such as antihypertensive, anticancer, and immunomodulatory effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-ylmethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-16(11,12)14-7-8-6-13-9-4-2-3-5-10(9)15-8/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZOUTWWMFKQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301184517
Record name 1,4-Benzodioxin-2-methanol, 2,3-dihydro-, 2-methanesulfonate
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Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7031-65-4
Record name 1,4-Benzodioxin-2-methanol, 2,3-dihydro-, 2-methanesulfonate
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URL https://commonchemistry.cas.org/detail?cas_rn=7031-65-4
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Record name NSC97891
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzodioxin-2-methanol, 2,3-dihydro-, 2-methanesulfonate
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Preparation Methods

Core Reaction Mechanism

The alcohol undergoes nucleophilic substitution, where the hydroxyl group is displaced by the methanesulfonyl group. The reaction is typically conducted in anhydrous dichloromethane (DCM) or toluene, with triethylamine (Et3_3N) serving as a base to neutralize HCl byproducts. The general equation is:

R-OH + MsCl + Et3NR-OMs + Et3N\cdotpHCl\text{R-OH + MsCl + Et}3\text{N} \rightarrow \text{R-OMs + Et}3\text{N·HCl}

This exothermic reaction requires temperature control (–5°C to 20°C) to minimize side reactions such as over-sulfonation or hydrolysis.

Detailed Stepwise Synthesis

Reaction Setup and Conditions

Step 1: Preparation of the Alcohol Precursor
While the user’s query focuses on the methanesulfonation step, the synthesis of 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin is often achieved via reduction of corresponding esters or ethers. For instance, benzodioxane derivatives can be synthesized from catechol derivatives through cyclization reactions.

Step 2: Sulfonation with Methanesulfonyl Chloride
A mixture of 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin (1.0 equiv), MsCl (1.2 equiv), and Et3_3N (1.5 equiv) in DCM is stirred at 0–5°C for 1–2 hours. The reaction progress is monitored by thin-layer chromatography (TLC) using ethyl acetate/n-hexane (3:7) as the mobile phase. Upon completion, the mixture is quenched with ice-water, and the organic layer is separated, washed with brine, and dried over anhydrous Na2_2SO4_4. Evaporation under reduced pressure yields the crude product, which is purified via silica gel chromatography (ethyl acetate/heptane, 90:10).

Yield and Purity:

  • Yield: 80–85% (light brown amorphous powder).

  • Melting Point: 129–130°C (consistent with sulfonate esters).

Optimization and Process Variations

Solvent and Base Selection

  • Solvents: Dichloromethane is preferred for its high solubility of MsCl and low reactivity. Toluene is used for high-temperature steps post-sulfonation.

  • Bases: Triethylamine outperforms aqueous Na2_2CO3_3 in anhydrous conditions, ensuring faster reaction kinetics and higher yields.

Temperature and Reaction Time

  • Lower temperatures (0–5°C) suppress side reactions, while extended stirring (3–4 hours) ensures complete conversion.

  • Post-reaction heating (110°C in toluene) is occasionally employed to stabilize the product.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • Key Peaks:

    • 3248 cm1^{-1}: N–H stretch (absent in methanesulfonate, confirming ester formation).

    • 1383 cm1^{-1}: Symmetric S=O stretch of sulfonate.

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 4.27 (br.s, 2H, CH2_2-SO3_3).

    • δ 2.43 (s, 3H, CH3_3 of methanesulfonate).

Comparative Analysis of Methodologies

ParameterMethod A (Source 1)Method B (Source 2)
Solvent Aqueous Na2_2CO3_3Anhydrous DCM
Base Aqueous Na2_2CO3_3Triethylamine
Temperature Room temperature0–5°C
Yield 80%85%
Purity Check TLC, IR, NMRTLC, NMR, Melting Point

Method B (patent-derived) offers superior yield and purity due to stringent anhydrous conditions, while Method A (aqueous base) is less efficient for sulfonate esters.

Challenges and Mitigation Strategies

Hydrolysis of Methanesulfonate

Exposure to moisture leads to ester hydrolysis, regenerating the alcohol. This is mitigated by using anhydrous solvents and conducting reactions under nitrogen.

Byproduct Formation

Over-sulfonation is avoided by stoichiometric control of MsCl (1.2 equiv) and gradual addition.

Industrial-Scale Considerations

Phase-transfer catalysts (e.g., hexadecyltributylphosphonium bromide) enhance reaction rates in biphasic systems. Patent literature emphasizes scalability, with batch sizes exceeding 0.1 mol and yields maintained at >80% .

Chemical Reactions Analysis

Chemical Reactions Involving Sulfonates

Sulfonates, like methanesulfonate, can undergo various chemical reactions, including:

  • Hydrolysis : Sulfonates can hydrolyze in the presence of water to form the corresponding sulfonic acid and alcohol. This reaction is typically reversible and can be influenced by factors such as pH and temperature .

  • Reaction with Electrophiles : Sulfonates can act as nucleophiles and react with electrophiles, such as alkyl halides or carbonyl compounds, to form new bonds.

  • Solvolysis : Sulfonate esters can undergo solvolysis, where the sulfonate group is replaced by a solvent molecule, often resulting in the formation of an ether and the sulfonic acid .

Potential Biological Activities

Compounds containing the benzodioxin structure have been studied for their diverse biological activities, including potential roles in medicinal chemistry. The benzodioxin moiety is known for its involvement in various pharmacological effects, such as calcium channel blockade and lipid peroxidation inhibition .

Data Tables and Research Findings

While specific data tables for 2,3-dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate are not available, related compounds provide insights into potential reactivity and biological activity:

CompoundStructureUnique FeaturesBiological Activity
2,3-Dihydro-1,4-benzodioxin-6-amineContains benzodioxin moietyPrecursor for derivativesPotential pharmacological effects
N-(2,3-Dihydrobenzo dioxin-6-yl)-4-methylbenzenesulfonamideSulfonamide derivativeExhibits enzyme inhibitionPotential therapeutic applications
2-Methylthio-N-(2,3-dihydrobenzo dioxin)carbamateContains methylthio groupPotentially enhanced biological activityUnder investigation

Scientific Research Applications

Neurological Disorders

Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate can act as antagonists for alpha-2C adrenergic receptors. These receptors are implicated in various neurological disorders, including anxiety and depression. The ability of these compounds to modulate neurotransmitter systems suggests their potential use in treating cognitive impairments and psychiatric conditions .

Lipid Peroxidation Inhibition

A study highlighted the synthesis of a series of 2,3-dihydro-1,4-benzodioxin derivatives that demonstrated significant inhibition of lipid peroxidation. This property is crucial in preventing oxidative stress-related damage in cells, suggesting potential applications in neuroprotection and as anti-inflammatory agents .

Anticancer Activity

Some derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds structurally related to 2,3-dihydro-1,4-benzodioxin have been tested for their cytotoxic effects on various cancer cell lines, indicating a possible role in cancer therapy .

Case Studies

Study ReferenceFocus AreaFindings
EP2176252B1Neurological DisordersDemonstrated efficacy as alpha-2C antagonists in animal models for anxiety and depression .
ACS JournalLipid PeroxidationIdentified several derivatives with potent lipid peroxidation inhibition properties .
Patent EP0748807A1Anticancer ActivityShowed cytotoxic effects against specific cancer cell lines, warranting further investigation into therapeutic applications .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of benzodioxane derivatives with methanesulfonyl chloride under controlled conditions. The resulting compound exhibits unique pharmacological properties due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate involves its interaction with nucleophiles, leading to the formation of substituted benzodioxane derivatives. The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Doxazosin Mesylate

Structure : Doxazosin mesylate incorporates the 2,3-dihydro-1,4-benzodioxin-2-yl group linked to a quinazolinyl-piperazine moiety via a carbonyl group, with a methanesulfonate counterion .
Key Differences :

  • The quinazolinyl-piperazine chain in doxazosin enables selective α1-adrenergic receptor antagonism, making it a potent antihypertensive agent.
  • In contrast, 2,3-dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate lacks this extended side chain, suggesting a simpler mechanism or intermediate role in synthesis.
    Applications : Doxazosin is clinically used for benign prostatic hypertrophy and hypertension, while the target compound’s applications are less well-documented but may serve as a precursor in drug development .

(RS)-9-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-9H-Purine Derivatives

Structure : These derivatives feature a purine ring attached to the benzodioxin methylene group.
Key Differences :

  • The purine moiety introduces anticancer activity via kinase inhibition or DNA intercalation. For example, such compounds show efficacy against MCF-7 breast cancer cells .
  • The absence of a purine system in the target compound limits its direct anticancer activity but highlights the scaffold’s adaptability for functionalization .

[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol Scaffold

Structure: This immunomodulator scaffold combines a benzodioxin ring with a substituted phenylmethanol group. Key Differences:

  • The hydroxyl and methyl groups on the phenyl ring enhance binding to PD-1/PD-L1, critical for immunomodulation. Computational models (e.g., EGNN) predict high potency even with minimal training data on this scaffold .
  • The target compound’s methanesulfonate group may improve solubility but lacks the phenylmethanol moiety required for PD-1/PD-L1 inhibition .

Benzoxathiin and Benzoxazine Derivatives

Structure : Benzoxathiin replaces one oxygen in the dioxane ring with sulfur, while benzoxazine includes a nitrogen atom.
Key Differences :

  • Benzoxazine derivatives (e.g., N-(2,3-dihydro-1,4-benzoxazin-4-yl)carboxamides) show specificity for parasitic infections like heartworm, attributed to nitrogen’s electronic effects .

Structural and Functional Data Table

Compound Name Key Structural Features CAS Number Primary Use/Activity Reference
This compound Benzodioxin + methanesulfonate Not specified Intermediate/Pharma precursor
Doxazosin mesylate Benzodioxin + quinazolinyl-piperazine + mesylate 77883-43-3 Antihypertensive
(RS)-9-(Benzodioxin-2-ylmethyl)-9H-purine Benzodioxin + purine Not specified Anticancer (MCF-7 cells)
[3-(Benzodioxin-6-yl)phenyl]methanol Benzodioxin + phenylmethanol Not specified Immunomodulation (PD-1/PD-L1)
N-(Benzoxazin-4-yl)carboxamide Benzoxazine + carboxamide Not specified Antiparasitic (heartworm)

Biological Activity

2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate (CAS No. 7031-65-4) is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article will delve into its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₁₀H₁₂O₅S
  • Molecular Weight : 244.26 g/mol
  • Density : Approximately 1.332 g/cm³ (predicted) .

The biological activity of this compound primarily revolves around its interactions with various biological targets. This compound has been studied for its potential:

  • Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study conducted on various cancer cell lines demonstrated that this compound exhibits cytotoxic effects. The compound was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways .
  • Neuroprotective Effects :
    • In a model of neurodegeneration, this compound was evaluated for its ability to protect neuronal cells from damage induced by oxidative stress. Results indicated a significant reduction in cell death and an increase in cell viability, suggesting neuroprotective properties .
  • Anti-inflammatory Properties :
    • Research has highlighted the anti-inflammatory effects of this compound in models of acute inflammation. It was found to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of free radicals
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress-induced damage
Anti-inflammatoryReduction of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, reacting 2,3-dihydro-1,4-benzodioxin-2-ylmethanol with methanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at 0–5°C to minimize side reactions . Dynamic pH control (~pH 10) using Na₂CO₃ improves yield in analogous sulfonate ester syntheses .
  • Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • 1H/13C NMR : Confirm substitution patterns (e.g., benzodioxin protons at δ 4.2–4.5 ppm; methanesulfonate methyl at δ 3.0 ppm) .
  • IR Spectroscopy : Detect sulfonate ester S=O stretches at ~1350–1300 cm⁻¹ and 1170–1120 cm⁻¹ .
  • Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]+) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :

  • Use PPE (gloves, goggles) due to potential skin/eye irritation .
  • In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical advice if symptoms persist .
  • Store in a cool, dry place away from oxidizing agents .

Q. What solvents are compatible with this sulfonate ester for experimental applications?

  • Solubility Profile : Soluble in dichloromethane, DMSO, and acetone; sparingly soluble in water. Pre-saturate aqueous solutions with the compound to avoid precipitation in biological assays .

Advanced Research Questions

Q. How does the electronic nature of the benzodioxin ring influence the reactivity of the methanesulfonate group?

  • Mechanistic Insight : The electron-rich benzodioxin ring (due to oxygen lone pairs) can stabilize adjacent positive charges, enhancing the leaving-group ability of the methanesulfonate in nucleophilic substitutions. Computational studies (DFT) are recommended to map charge distribution .
  • Experimental Validation : Compare reaction rates with non-electron-donating analogs (e.g., benzene derivatives) under identical conditions .

Q. What strategies resolve contradictions in biological activity data for benzodioxin-derived sulfonates?

  • Case Study : In antibacterial assays, discrepancies in MIC values may arise from differences in bacterial membrane permeability or assay conditions (e.g., pH, inoculum size). Standardize protocols using CLSI guidelines and include control compounds (e.g., ciprofloxacin) .
  • Statistical Analysis : Apply ANOVA to compare replicates and assess significance of activity variations .

Q. How can researchers design derivatives to improve metabolic stability while retaining activity?

  • Structural Modifications :

  • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzodioxin ring to reduce oxidative metabolism .
  • Replace the methanesulfonate with a bioisostere (e.g., phosphonate) to enhance hydrolytic stability .
    • In Vitro Testing : Use microsomal stability assays (human liver microsomes) to assess metabolic half-life improvements .

Q. What role does the methanesulfonate group play in enzyme inhibition mechanisms?

  • Hypothesis Testing : The sulfonate group may act as a hydrogen-bond acceptor or interact with catalytic residues. Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes (e.g., lipoxygenase) .
  • Kinetic Studies : Perform enzyme inhibition assays with varying sulfonate concentrations to determine inhibition constants (Ki) .

Q. How can impurities in synthesized batches be identified and quantified?

  • Analytical Workflow :

  • HPLC-MS : Use a C18 column (gradient: water/acetonitrile + 0.1% formic acid) to separate impurities. Compare retention times and mass spectra with standards .
  • NMR Spiking : Add authentic samples of suspected byproducts (e.g., unreacted starting material) to confirm impurity identity .

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